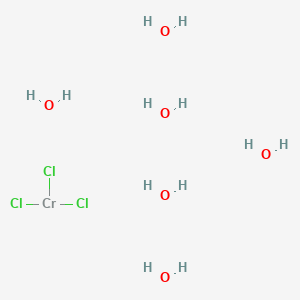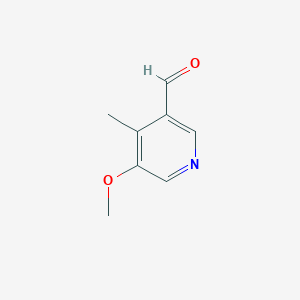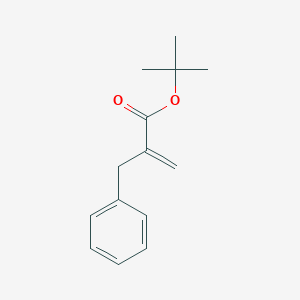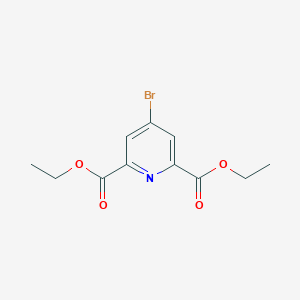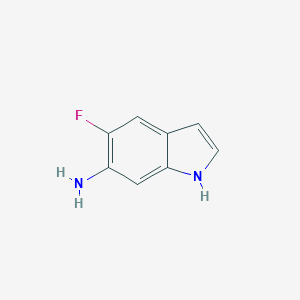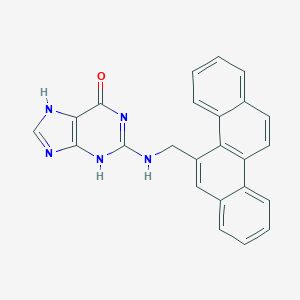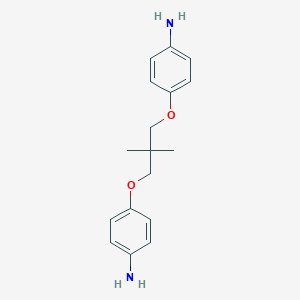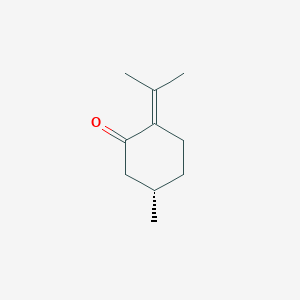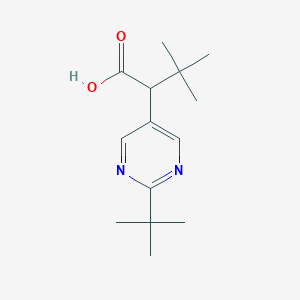
2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid is a chemical compound that is commonly used in scientific research. It is a synthetic compound that has been found to have a variety of biochemical and physiological effects. The purpose of
作用機序
The mechanism of action of 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid is not fully understood, but it is thought to act as a modulator of protein-protein interactions. It has been shown to bind to specific sites on proteins, altering their conformation and activity. This can lead to changes in cellular signaling pathways and ultimately affect cellular function.
生化学的および生理学的効果
The biochemical and physiological effects of 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid are diverse. It has been shown to modulate the activity of ion channels, including voltage-gated potassium channels and calcium channels. It has also been found to interact with G protein-coupled receptors, affecting their downstream signaling pathways. Additionally, it has been shown to affect the activity of various enzymes, including protein kinases and phosphatases.
実験室実験の利点と制限
One of the main advantages of using 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid in lab experiments is its specificity. It has been shown to have a high affinity for specific protein targets, allowing researchers to study the activity of these proteins in a controlled manner. Additionally, the compound is relatively stable and easy to synthesize, making it a cost-effective tool for scientific research.
One limitation of using 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid in lab experiments is its potential for off-target effects. While the compound has a high affinity for specific protein targets, it may also interact with other proteins or cellular components, leading to unintended effects. Additionally, the compound may have limited solubility in certain experimental conditions, making it difficult to work with in some contexts.
将来の方向性
There are many potential future directions for research involving 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid. One area of interest is the development of more specific and potent analogs of the compound, which could be used to study specific protein targets with greater precision. Additionally, researchers may explore the use of the compound in novel experimental contexts, such as in vivo studies or high-throughput screening assays. Finally, the compound may be used as a starting point for the development of new drug candidates, based on its ability to modulate specific protein targets.
合成法
The synthesis of 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid involves several steps. The first step is the preparation of tert-butyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which is then reacted with 3,3-dimethylbutanoic acid to produce 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid. The synthesis method has been optimized over time to improve the yield and purity of the compound.
科学的研究の応用
2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid is commonly used in scientific research as a tool to study the function and regulation of various biological processes. It has been found to have a variety of applications, including the study of ion channels, G protein-coupled receptors, and protein-protein interactions. It is also used as a pharmacological tool to identify potential drug targets and to screen for potential drug candidates.
特性
CAS番号 |
122936-60-1 |
|---|---|
製品名 |
2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid |
分子式 |
C14H22N2O2 |
分子量 |
250.34 g/mol |
IUPAC名 |
2-(2-tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C14H22N2O2/c1-13(2,3)10(11(17)18)9-7-15-12(16-8-9)14(4,5)6/h7-8,10H,1-6H3,(H,17,18) |
InChIキー |
VBDKINMDYLMHPM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC=C(C=N1)C(C(=O)O)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=NC=C(C=N1)C(C(=O)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





